molecular formula C₂₉H₂₂O₇ B1144480 Quercetin 3',7-Di-O-Benzyl Ether CAS No. 1268621-73-3

Quercetin 3',7-Di-O-Benzyl Ether

Cat. No. B1144480
CAS RN: 1268621-73-3
M. Wt: 482.48
InChI Key:
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Description

Quercetin 3’,7-Di-O-Benzyl Ether is a chemical compound with the molecular formula C29H22O7 and a molecular weight of 482.48 . It is a solid substance with a yellow color .


Synthesis Analysis

The synthesis of Quercetin 3’,7-Di-O-Benzyl Ether involves the use of borax, N-benzyl-N,N,N-triethylammonium chloride, and potassium carbonate in N,N-dimethyl-formamide at 20 degrees Celsius for 24 hours . The yield of this reaction is approximately 52% .


Molecular Structure Analysis

The molecular structure of Quercetin 3’,7-Di-O-Benzyl Ether consists of several hydroxy groups, two aromatic rings, and a pyrone cycle . This structure allows for its chemical modification to give a series of biologically active derivatives promising for medical applications .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Quercetin 3’,7-Di-O-Benzyl Ether are influenced by the character of the benzylating agent, the ratio of the reactants, and the nature of the solvent . The structure of the products has been confirmed by IR, UV, 1H NMR, 13C NMR, and mass spectra .


Physical And Chemical Properties Analysis

Quercetin 3’,7-Di-O-Benzyl Ether is a solid substance with a yellow color . It has a melting point of greater than 176 degrees Celsius (dec.) . It is slightly soluble in DMSO and methanol .

Mechanism of Action

While the specific mechanism of action for Quercetin 3’,7-Di-O-Benzyl Ether is not explicitly stated in the search results, quercetin, a related compound, is known to be a specific quinone reductase 2 (QR2) inhibitor . Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress .

Future Directions

Quercetin 3’,7-Di-O-Benzyl Ether could be a promising substrate for further chemical modifications, as the benzyl groups can be easily cleaved via catalytic hydrogenolysis under mild conditions . This opens up potential future directions for research and development in the field of pharmaceuticals and other related industries .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Quercetin 3,7-Di-O-Benzyl Ether can be achieved through a multi-step process involving protection and deprotection of hydroxyl groups, etherification, and reduction reactions.", "Starting Materials": [ "Quercetin", "Benzyl chloride", "Sodium hydride", "Sodium borohydride", "Methanol", "Acetic acid", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Protection of the 3-hydroxyl group of Quercetin with benzyl chloride in the presence of sodium hydride to form Quercetin 3-O-Benzyl Ether.", "Step 2: Protection of the 7-hydroxyl group of Quercetin with benzyl chloride in the presence of sodium hydride to form Quercetin 3,7-Di-O-Benzyl Ether.", "Step 3: Reduction of the benzyl ethers using sodium borohydride in methanol to form Quercetin 3,7-Di-O-Methyl Ether.", "Step 4: Deprotection of the 3,7-dimethyl ether using acetic acid to form Quercetin 3,7-Di-O-Methyl Ether.", "Step 5: Etherification of the 3,7-dihydroxyl group of Quercetin with benzyl chloride in the presence of sodium hydride to form Quercetin 3,7-Di-O-Benzyl Ether.", "Step 6: Purification of the final product using diethyl ether and chloroform." ] }

CAS RN

1268621-73-3

Product Name

Quercetin 3',7-Di-O-Benzyl Ether

Molecular Formula

C₂₉H₂₂O₇

Molecular Weight

482.48

synonyms

3,5-Dihydroxy-2-[4-hydroxy-3-(phenylmethoxy)phenyl]-7-(phenylmethoxy)-4H-1-benzopyran-4-one

Origin of Product

United States

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